1,7-Dibromonaphthalene
Overview
Description
1,7-Dibromonaphthalene is an organic compound with the molecular formula C10H6Br2 It is a derivative of naphthalene, where two bromine atoms are substituted at the 1 and 7 positions of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Dibromonaphthalene can be synthesized through the bromination of naphthalene. One common method involves the use of molecular bromine (Br2) in the presence of a catalyst or under specific reaction conditions. For example, the bromination can be carried out in carbon tetrachloride (CCl4) as a solvent, with the reaction mixture being irradiated using a photochemical reaction apparatus at low temperatures (below 10°C). This method yields this compound with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using similar principles as those in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization and distillation techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,7-Dibromonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki cross-coupling, to form biaryl compounds. These reactions typically involve palladium catalysts and boronic acids.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like NaOH or KOtBu in polar solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Suzuki Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base (e.g., K2CO3) under inert atmosphere.
Reduction: Reducing agents like LiAlH4 in anhydrous ether solvents.
Major Products Formed
Substitution: Formation of naphthalene derivatives with various functional groups.
Coupling: Formation of biaryl compounds.
Reduction: Formation of naphthalene.
Scientific Research Applications
1,7-Dibromonaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the preparation of organic semiconductors and other advanced materials.
Catalysis: It can be used as a precursor for the synthesis of catalysts used in various chemical reactions.
Biological Studies: It is employed in the study of brominated organic compounds’ effects on biological systems.
Mechanism of Action
The mechanism of action of 1,7-dibromonaphthalene in chemical reactions typically involves the activation of the bromine atoms, making them susceptible to nucleophilic attack or coupling reactions. In substitution reactions, the bromine atoms are replaced by nucleophiles, while in coupling reactions, they form new carbon-carbon bonds through the action of palladium catalysts. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
1,8-Dibromonaphthalene: Another dibromo derivative of naphthalene with bromine atoms at the 1 and 8 positions.
2,7-Dibromonaphthalene: A dibromo derivative with bromine atoms at the 2 and 7 positions.
4,4’-Dibromobiphenyl: A biphenyl derivative with bromine atoms at the 4 positions of each phenyl ring.
Uniqueness
1,7-Dibromonaphthalene is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This positioning allows for unique substitution patterns and coupling reactions that are not possible with other dibromo derivatives.
Properties
IUPAC Name |
1,7-dibromonaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFFDNPPMQALBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Br)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474203 | |
Record name | 1,7-dibromonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58258-65-4 | |
Record name | 1,7-dibromonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.